molecular formula C25H24N2O3 B13744892 butyl 4-(3-phenylmethoxyindazol-1-yl)benzoate CAS No. 28570-58-3

butyl 4-(3-phenylmethoxyindazol-1-yl)benzoate

Cat. No.: B13744892
CAS No.: 28570-58-3
M. Wt: 400.5 g/mol
InChI Key: KFHOWWCLCYDJJC-UHFFFAOYSA-N
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Description

Butyl 4-(3-phenylmethoxyindazol-1-yl)benzoate is a chemical compound with the molecular formula C25H24N2O3 It is a derivative of benzoic acid and indazole, featuring a butyl ester group and a phenylmethoxy substituent on the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-(3-phenylmethoxyindazol-1-yl)benzoate typically involves the esterification of 4-(3-phenylmethoxyindazol-1-yl)benzoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(3-phenylmethoxyindazol-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The phenylmethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of 4-(3-phenylmethoxyindazol-1-yl)benzoic acid.

Scientific Research Applications

Butyl 4-(3-phenylmethoxyindazol-1-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of butyl 4-(3-phenylmethoxyindazol-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The phenylmethoxy group may enhance the compound’s ability to bind to certain receptors or enzymes, thereby modulating their activity. The indazole ring structure is known to interact with various biological targets, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

    Butyl 4-(3-methoxy-1H-indazol-1-yl)benzoate: Similar structure but with a methoxy group instead of a phenylmethoxy group.

    4-(3-phenylmethoxyindazol-1-yl)benzoic acid: The carboxylic acid derivative of the compound.

Uniqueness

Butyl 4-(3-phenylmethoxyindazol-1-yl)benzoate is unique due to the presence of the phenylmethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in terms of binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

28570-58-3

Molecular Formula

C25H24N2O3

Molecular Weight

400.5 g/mol

IUPAC Name

butyl 4-(3-phenylmethoxyindazol-1-yl)benzoate

InChI

InChI=1S/C25H24N2O3/c1-2-3-17-29-25(28)20-13-15-21(16-14-20)27-23-12-8-7-11-22(23)24(26-27)30-18-19-9-5-4-6-10-19/h4-16H,2-3,17-18H2,1H3

InChI Key

KFHOWWCLCYDJJC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)N2C3=CC=CC=C3C(=N2)OCC4=CC=CC=C4

Origin of Product

United States

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